5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H2,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROGKOPHOWHPJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2N)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with pyridine carboxylic acids or their esters. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole-pyridine N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to various alkylated or acylated triazole-pyridine compounds.
Scientific Research Applications
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
The structural and functional diversity of triazolopyridine derivatives allows for extensive comparisons. Below, analogs are categorized by ring modifications , substituent variations , and applications .
Substituent Variations on the Triazolopyridine Core
Key Insights :
- Aromatic substituents (e.g., phenyl) may improve binding affinity to hydrophobic enzyme pockets .
- Polar groups (e.g., carboxylic acid) or salt forms (e.g., hydrochloride) enhance aqueous solubility but may require complex synthesis .
Ring System Modifications
Key Insights :
- Pyrimidine analogs (vs.
- Fluorophenyl derivatives exhibit agrochemical utility due to enhanced stability and bioactivity .
Functional Group Additions
Key Insights :
Biological Activity
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the triazolopyridine class and exhibits a range of pharmacological properties that make it a subject of interest for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine is , with a molecular weight of approximately 149.15 g/mol. The structure features a triazole ring fused to a pyridine ring, which is crucial for its biological activity.
Anticancer Activity
Research indicates that 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine exhibits significant anticancer properties. A study demonstrated that derivatives of this compound could inhibit tubulin polymerization in cancer cells. Specifically, compound 3d was shown to block cells in the G2/M phase of the cell cycle and induce apoptosis in vitro .
Neuropharmacological Effects
The compound has also been investigated for its effects on the central nervous system. It has been reported to modulate nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. Compounds structurally related to 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine demonstrated enhanced potency as nAChR modulators when certain substitutions were made on the aryl group .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the triazole and pyridine rings. For example:
- Substituent Effects : Increasing the size of alkyl groups on the nitrogen atom generally leads to increased potency against nAChRs.
- Activity Data : A study reported EC50 values for several derivatives (e.g., 7a with an EC50 of 0.14 µM) indicating their effectiveness as nAChR modulators .
Case Study 1: Anticancer Evaluation
In a recent study focusing on novel triazolopyridine derivatives:
- Objective : Evaluate anticancer activity against various cancer cell lines.
- Findings : Compounds derived from 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine showed IC50 values ranging from 0.5 µM to 10 µM across different cell lines. Notably, some compounds exhibited selectivity towards specific cancer types.
Case Study 2: Neuropharmacological Testing
Another investigation assessed the neuropharmacological effects:
- Objective : Determine the modulation of nAChRs.
- Results : The compound displayed significant modulation of α7 nAChRs with maximum modulation percentages reaching up to 1200% at certain concentrations .
Data Tables
| Compound | Activity Type | EC50 (µM) | Max Modulation (%) |
|---|---|---|---|
| 7a | nAChR Modulation | 0.14 | 600 |
| 7b | nAChR Modulation | 1.9 | 600 |
| 3d | Anticancer (Apoptosis) | <10 | N/A |
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine and its derivatives?
Answer:
The synthesis typically involves cyclization reactions using precursors like hydrazine derivatives or substituted pyridines. Key methods include:
- 5-exo-dig cyclization for incorporating phosphonate groups, achieved by reacting alkynylphosphonates with hydrazine derivatives under reflux conditions in ethanol .
- N-Alkylation using alkyl halides in dry acetonitrile, followed by purification via recrystallization from acetonitrile or chromatography .
- Acid-mediated transformations for generating triazolopyridine cores, requiring precise pH control (e.g., pH 4–6) and temperatures of 60–80°C to avoid side reactions .
- Multi-step protocols involving phenylhydrazine and thiourea derivatives, with intermediates characterized by IR and NMR spectroscopy .
Basic: How can researchers characterize the structural features of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine using spectroscopic techniques?
Answer:
Characterization relies on:
- 1H NMR spectroscopy : To identify amine protons (δ 5.1–5.3 ppm) and methyl groups (δ 2.3–2.5 ppm) in derivatives .
- IR spectroscopy : Detection of N-H stretches (3200–3400 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
- SMILES/InChI descriptors : For validating molecular connectivity, e.g.,
CC1=NN=C2N1CC(CC2)Nfor methyl-substituted derivatives . - PubChem data : Cross-referencing IUPAC names and InChI keys (e.g.,
OIQBRQXGHWVXKY-UHFFFAOYSA-N) to confirm structural integrity .
Advanced: What strategies are recommended for optimizing the reaction yield of triazolopyridine derivatives under varying catalytic conditions?
Answer:
Optimization involves:
- Computational reaction path searches : Using quantum chemical calculations to predict energy barriers and identify optimal catalysts (e.g., Pd/C or CuI) .
- Temperature gradients : Testing reactions at 50–100°C to balance kinetic favorability and thermal decomposition risks .
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility, while ethanol minimizes side reactions in cyclization steps .
- Statistical design of experiments (DoE) : Applying factorial designs to assess interactions between variables like pH, catalyst loading, and solvent ratios .
Advanced: How can computational docking studies be integrated with experimental data to elucidate the bioactivity of triazolopyridine derivatives?
Answer:
- Docking simulations : Use software like AutoDock Vina to predict binding affinities of triazolopyridines to target proteins (e.g., antioxidant enzymes or kinase domains) .
- Experimental validation : Compare docking results with in vitro bioassays (e.g., IC50 values for antioxidant activity) to refine computational models .
- Feedback loops : Incorporate experimental data (e.g., ICReDD’s approach) into quantum mechanical/molecular mechanical (QM/MM) simulations to improve accuracy .
Advanced: What approaches are effective in resolving contradictions between theoretical predictions and experimental outcomes in triazolopyridine synthesis?
Answer:
- Hybrid computational-experimental workflows : Use reaction path searches (e.g., artificial force-induced reaction method) to identify overlooked intermediates or transition states .
- Isotopic labeling : Track reaction pathways using deuterated reagents to verify mechanistic hypotheses .
- High-throughput screening : Test multiple reaction conditions in parallel to isolate variables causing discrepancies (e.g., solvent effects vs. catalyst poisoning) .
Basic: What are the key considerations in designing a purification protocol for triazolopyridine derivatives to ensure high purity?
Answer:
- Recrystallization : Use acetonitrile or ethanol for polar derivatives; monitor crystal growth via slow cooling to avoid impurities .
- Column chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7) for non-polar analogs, verified by TLC .
- Solvent compatibility : Ensure solvents do not react with the triazole core (e.g., avoid strong acids during HPLC) .
Advanced: How does the introduction of methyl or ethyl substituents affect the electronic properties and reactivity of the triazolopyridine core?
Answer:
- Electronic effects : Methyl groups increase electron density at the triazole ring, enhancing nucleophilic substitution reactivity at the C3 position .
- Steric hindrance : Bulkier substituents (e.g., ethyl) reduce regioselectivity in N-alkylation reactions, requiring optimized steric maps from DFT calculations .
- Bioactivity modulation : Methylation at C6 improves metabolic stability in vitro, as shown in comparative SAR studies of triazolopyridine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
